molecular formula C18H22N4O2S B2453438 3-methyl-8-[(4-methylphenyl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 867041-02-9

3-methyl-8-[(4-methylphenyl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2453438
CAS No.: 867041-02-9
M. Wt: 358.46
InChI Key: JKKRXVBFOGAIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-8-[(4-methylphenyl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with a methyl group, a pentyl chain, and a sulfanyl group attached to a 4-methylphenyl ring

Scientific Research Applications

3-methyl-8-[(4-methylphenyl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “3-Methyl-8-(4-methylphenyl)sulfanyl-7-pentylpurine-2,6-dione” is not discussed in the sources I found .

Safety and Hazards

The safety and hazards associated with “3-Methyl-8-(4-methylphenyl)sulfanyl-7-pentylpurine-2,6-dione” are not discussed in the sources I found .

Future Directions

The future directions for research on “3-Methyl-8-(4-methylphenyl)sulfanyl-7-pentylpurine-2,6-dione” are not discussed in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-[(4-methylphenyl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated purine under palladium catalysis. The reaction conditions are generally mild, and the reagents used are environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error, leading to efficient production processes.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-[(4-methylphenyl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-8-[(4-methylphenyl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl chain and the sulfanyl group attached to the 4-methylphenyl ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets.

Properties

IUPAC Name

3-methyl-8-(4-methylphenyl)sulfanyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-4-5-6-11-22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-13-9-7-12(2)8-10-13/h7-10H,4-6,11H2,1-3H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKRXVBFOGAIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SC3=CC=C(C=C3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.